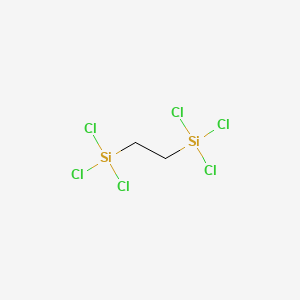

1,2-Bis(trichlorosilyl)ethane

説明

Structure

3D Structure

特性

IUPAC Name |

trichloro(2-trichlorosilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVUXWDZTPZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062477 | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-64-5 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(trichlorosilane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, reactivity, applications, and safety protocols for 1,2-Bis(trichlorosilyl)ethane (BTSE). The information is intended for professionals in research and development who utilize organosilicon compounds.

Core Chemical Properties

This compound is a versatile organosilicon compound recognized for its bifunctional nature, containing two trichlorosilyl groups linked by an ethylene bridge.[1] This structure allows it to act as a robust crosslinking and surface modification agent. Its appearance ranges from a white or colorless crystalline solid to a light yellow liquid, depending on purity and temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄Cl₆Si₂ | [1][3] |

| Molecular Weight | 296.92 g/mol (or 296.94) | [1][3] |

| CAS Number | 2504-64-5 | [1] |

| Melting Point | 24-29 °C (lit.) | [3][4] |

| Boiling Point | 201-202 °C (lit.) | [1][4] |

| Density | 1.483 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.475 - 1.477 (lit.) | [3][4] |

| Flash Point | 65 °C (149 °F) | [3][5] |

| Appearance | White or colorless to light yellow powder, solid, or clear liquid | [1][2] |

Reactivity and Handling

The defining characteristic of BTSE is the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.

Hydrolytic Sensitivity: BTSE reacts rapidly and violently with water, moisture, and other protic solvents (e.g., alcohols).[3][6] This hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming silanols. These silanol intermediates are unstable and readily condense to form stable, cross-linked siloxane (-Si-O-Si-) networks. This reaction is the basis for its use in forming protective coatings and polymers.[1][7]

Due to this reactivity, BTSE must be handled under anhydrous (moisture-free) conditions, typically under an inert atmosphere such as nitrogen or argon.[6] It is incompatible with alcohols, amines, and oxidizing agents.[6]

Experimental Protocols

General Handling and Storage Protocol:

-

Storage: Store containers in a dry, cool, and well-ventilated area between 2 °C and 8 °C.[1][5] The material should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6]

-

Handling: All manipulations should be performed in a chemical fume hood.[6] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8] Avoid breathing dust or vapors.[8]

-

Dispensing: For transfers, use dry glassware and syringes. A Schlenk line or glovebox is recommended for sensitive reactions.

-

Spills: Do not use water to clean up spills.[6] Absorb spills with dry sand or another inert, dry material and place in a sealed container for disposal.[6]

Protocol for Surface Modification (Self-Assembled Monolayer Formation): This protocol is a generalized procedure for creating a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., silicon wafer, glass).

-

Substrate Preparation: Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen. To ensure a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or expose it to an oxygen plasma.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of BTSE in an anhydrous solvent such as toluene or hexane.

-

Deposition: Immerse the cleaned, hydroxylated substrate into the BTSE solution. The deposition can be carried out at room temperature for several hours or accelerated at a slightly elevated temperature (e.g., 50-70 °C).

-

Rinsing: After deposition, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.

-

Curing: Cure the coated substrate in an oven. The curing step helps to promote the formation of covalent siloxane bonds between adjacent BTSE molecules and the substrate, enhancing the stability of the monolayer.

Applications in Research and Development

BTSE is a key intermediate and building block in several areas of materials science and chemistry.

-

Surface Modification: It is widely used to create self-assembled monolayers (SAMs) on various substrates.[4][9] The two trichlorosilyl groups allow for dense, cross-linked films that can alter surface properties like hydrophobicity, adhesion, and corrosion resistance.[1][4][9]

-

Silicone Polymers: BTSE serves as a precursor for synthesizing specialized silicone polymers and resins.[1] The ethylene bridge provides a defined spacing between silicon atoms, influencing the final properties of the polymer. The trichlorosilyl groups facilitate the formation of durable siloxane networks.[1][7]

-

Microelectronics: In semiconductor manufacturing, it is used for the chemical vapor deposition (CVD) of silicon-based thin films, which are integral to fabricating electronic devices.[1]

-

Coupling Agent: It acts as an effective coupling agent to improve the adhesion between organic polymers and inorganic materials (e.g., glass, metals) in advanced composites and adhesives.[1][4][7]

Safety and Hazard Information

BTSE is a hazardous and corrosive substance that requires strict safety protocols.

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS05 | Corrosion | |

| Signal Word | Danger | [8] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [10] |

| EUH014 | Reacts violently with water. | ||

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [8][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [8] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician immediately.[6][8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[6][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, 95% | [gelest.com]

- 4. This compound | 2504-64-5 [chemicalbook.com]

- 5. This compound | 2504-64-5 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 10. This compound | 2504-64-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane (CAS: 2504-64-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(trichlorosilyl)ethane (BTCS), a versatile organosilicon compound with significant applications in materials science, surface chemistry, and as a precursor in the synthesis of advanced materials. This document details its chemical and physical properties, safety information, key applications, and generalized experimental protocols.

Chemical and Physical Properties

This compound is a reactive chlorosilane compound. Its bifunctional nature, with a trichlorosilyl group at each end of an ethane bridge, allows it to act as a potent crosslinking and coupling agent.[1][2] The quantitative properties of BTCS are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2504-64-5 | [3] |

| Molecular Formula | C₂H₄Cl₆Si₂ | [3] |

| Molecular Weight | 296.94 g/mol | [3] |

| Appearance | White to colorless or light yellow powder, solid, or clear liquid | [2] |

| Melting Point | 27-29 °C (lit.) | [3] |

| Boiling Point | 202 °C (lit.) | [3] |

| Density | 1.483 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.475 (lit.) | [3] |

| Purity | ≥97% | [3] |

| Synonyms | 1,1,1,4,4,4-Hexachlorodisilethylene, 1,2-Ethanediylbis(trichlorosilane) | [1][3] |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[1]

Hazard Identification:

-

GHS Pictograms: GHS05 (Corrosion)[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338[3]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Keep container tightly closed and sealed.

-

Avoid contact with water and moisture, as it reacts to produce hydrogen chloride gas.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3]

Core Applications and Reaction Mechanisms

The primary utility of this compound stems from the high reactivity of its trichlorosilyl groups. These groups readily hydrolyze in the presence of trace amounts of water to form silanol (-Si(OH)₃) groups. These silanols can then undergo condensation reactions with hydroxyl groups on a substrate surface (e.g., silicon wafers, glass, metal oxides) to form stable siloxane (Si-O-Substrate) bonds. Furthermore, the silanol groups can condense with each other to form a cross-linked polysilsesquioxane network.[4] This dual functionality makes BTCS an excellent adhesion promoter, surface modifier, and a building block for inorganic-organic hybrid materials.[1][2]

Surface Modification and Self-Assembled Monolayers (SAMs)

BTCS is utilized to create thin films and self-assembled monolayers on various substrates. These modified surfaces can exhibit altered properties such as hydrophobicity, adhesion, and chemical resistance. The bifunctional nature of BTCS allows for the formation of a robust, cross-linked network on the surface.[2]

Silicone Polymer Synthesis

As an intermediate for silicones, the hydrolysis and subsequent polycondensation of this compound lead to the formation of bridged polysilsesquioxanes. These materials are inorganic-organic hybrid polymers with a ladder-like or network structure, offering high thermal stability and mechanical strength.

Coupling Agent in Composite Materials

BTCS can act as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices. The trichlorosilyl groups react with the inorganic surface, while the ethane bridge provides a compatible interface with the organic polymer.

Experimental Protocols

The following are generalized experimental protocols for key applications of this compound. These should be considered as starting points and may require optimization based on the specific substrate, desired outcome, and laboratory conditions.

Generalized Protocol for Surface Modification of a Silicon Wafer

This protocol describes a typical procedure for creating a this compound-based coating on a silicon wafer.

Materials:

-

Silicon wafers

-

This compound (BTCS)

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas source

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Sonicate the wafers in acetone for 15 minutes.

-

Rinse with deionized water.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

For a highly hydrophilic surface, immerse the wafers in freshly prepared Piranha solution for 15-30 minutes in a fume hood.

-

Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

-

Heat the cleaned wafers in an oven at 110-120°C for at least 30 minutes to ensure a dry, hydroxylated surface.

-

-

Silanization Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization in the solution.

-

-

Surface Coating:

-

Immerse the cleaned and dried silicon wafers into the BTCS solution.

-

Seal the container and allow the reaction to proceed for 1-4 hours at room temperature. The reaction time can be adjusted to control the thickness and density of the coating.

-

-

Post-Coating Treatment:

-

Remove the wafers from the solution and rinse them sequentially with fresh anhydrous toluene and then isopropanol to remove any unreacted BTCS.

-

Dry the coated wafers under a stream of nitrogen.

-

To promote cross-linking and covalent bonding to the surface, cure the wafers in an oven at 110-120°C for 30-60 minutes.

-

-

Characterization:

-

The modified surface can be characterized by techniques such as contact angle goniometry (to assess hydrophobicity), ellipsometry (to measure film thickness), and X-ray photoelectron spectroscopy (XPS) (to determine elemental composition).

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow for surface modification with this compound.

Caption: Hydrolysis of this compound and subsequent condensation to form a polysilsesquioxane network.

Caption: Reaction of hydrolyzed this compound with a hydroxylated surface.

Caption: A generalized experimental workflow for surface modification using this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(trichlorosilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Properties

1,2-Bis(trichlorosilyl)ethane is a chemical compound with the formula C2H4Cl6Si2.[1][2][3] It is also known by other names including 1,1,1,4,4,4-Hexachlorodisilethylene and Ethane, 1,2-bis(trichlorosilyl)-.[1] The molecule consists of a central ethane bridge connecting two trichlorosilyl (-SiCl3) groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of BTCSE is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C2H4Cl6Si2 | [1][2][3] |

| Molecular Weight | 296.94 g/mol | [1][2][3] |

| CAS Registry Number | 2504-64-5 | [1] |

| Appearance | Colorless to light yellow solid or liquid | [4] |

| Melting Point | 27-29 °C | [5] |

| Boiling Point | 202 °C | [5] |

| Density | 1.483 g/mL at 25 °C | [5] |

| Refractive Index | 1.475 at 20 °C | [5] |

Molecular Structure and Conformation

As of the latest literature review, a definitive experimental structure of this compound determined by X-ray crystallography or gas-phase electron diffraction has not been reported. However, computational chemistry methods can provide a reliable prediction of its molecular geometry.

The molecule is expected to exist predominantly in the anti-conformation due to steric hindrance between the bulky trichlorosilyl groups. In this conformation, the two silicon atoms and the two carbon atoms of the ethane bridge lie in a plane, with the trichlorosilyl groups positioned on opposite sides of the carbon-carbon bond.

Predicted Molecular Geometry

The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for the anti-conformer of this compound based on computational modeling.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length | C-C | ~ 1.54 Å |

| C-Si | ~ 1.88 Å | |

| Si-Cl | ~ 2.04 Å | |

| C-H | ~ 1.09 Å | |

| Bond Angle | C-C-Si | ~ 112° |

| H-C-H | ~ 109.5° | |

| H-C-C | ~ 109.5° | |

| H-C-Si | ~ 109.5° | |

| Cl-Si-Cl | ~ 109.5° | |

| C-Si-Cl | ~ 109.5° | |

| Dihedral Angle | Si-C-C-Si | 180° (anti) |

Note: These values are estimations based on standard bond lengths and angles for similar molecules and may vary slightly from experimentally determined values.

Spectroscopic Data

Spectroscopic methods provide valuable information about the chemical environment and connectivity of atoms within a molecule.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides a reference IR spectrum for this compound. Key absorptions are expected for C-H stretching, CH2 scissoring, and Si-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

ChemicalBook provides information on the 1H NMR spectrum of this compound.[6] Due to the symmetry of the molecule in its anti-conformation, a single peak is expected in the 1H NMR spectrum, corresponding to the four equivalent protons of the ethane bridge. The chemical shift will be influenced by the electronegative silicon and chlorine atoms.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

While no specific GED study for this compound has been found, the following provides a general methodology for such an experiment, which would be a primary method for determining its molecular structure in the gas phase.

Principle

Gas-phase electron diffraction involves passing a high-energy beam of electrons through a vapor of the sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.

Instrumentation

A typical gas-phase electron diffraction apparatus consists of:

-

An electron gun to generate a high-energy electron beam.

-

A nozzle system to introduce the gaseous sample into the vacuum chamber.

-

A high-vacuum system to ensure that the electrons are scattered only by the sample molecules.

-

A detector (photographic plate or a CCD camera) to record the diffraction pattern.

Procedure

-

Sample Introduction: A solid sample of this compound would be heated in a reservoir connected to the nozzle to produce a sufficient vapor pressure. The vapor is then introduced into the vacuum chamber as a molecular jet.

-

Electron Beam Interaction: The electron beam is directed to intersect the molecular jet at a right angle.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings on the detector. The intensity of these rings is measured as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensity is converted into a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for different molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are refined to achieve the best fit between the theoretical and experimental curves.

Data Interpretation

The final refined geometric parameters provide the equilibrium structure of the molecule in the gas phase. This would allow for the definitive determination of bond lengths such as C-C, C-Si, and Si-Cl, as well as key bond and dihedral angles that define the molecule's conformation.

Molecular Visualization

The following diagram illustrates the predicted anti-conformation of the this compound molecule.

Caption: Predicted molecular structure of this compound in the anti-conformation.

References

- 1. 1,2-ビス(トリクロロシリル)エタン | this compound | 2504-64-5 | 東京化成工業株式会社 [tcichemicals.com]

- 2. This compound(2504-64-5) 1H NMR [m.chemicalbook.com]

- 3. This compound, 95% | [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. This compound | 2504-64-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(trichlorosilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2-bis(trichlorosilyl)ethane (BTCSE), a key intermediate in the production of silicones and a versatile reagent in organic and materials science.[1][2] This document details the core synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Routes

The synthesis of this compound primarily proceeds through two main pathways: the hydrosilylation of vinyltrichlorosilane and the direct reaction of 1,2-dichloroethane with silicon.

Hydrosilylation of Vinyltrichlorosilane

The hydrosilylation of vinyltrichlorosilane with trichlorosilane is a prominent and efficient method for the production of this compound. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of vinyltrichlorosilane. The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a widely used and highly effective option.[3][4]

Reaction Scheme:

This method is favored for its high selectivity and yield, with reports indicating yields as high as 97%.[5]

Direct Reaction of 1,2-Dichloroethane with Silicon

An alternative route to this compound involves the direct reaction of 1,2-dichloroethane with elemental silicon at elevated temperatures. This gas-phase reaction is a direct synthesis method that leverages readily available starting materials.

Reaction Scheme:

While conceptually straightforward, this method often requires high temperatures and may lead to a broader range of chlorinated silane byproducts, necessitating careful control of reaction conditions and purification of the desired product.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound [6][7]

| Property | Value |

| CAS Number | 2504-64-5 |

| Molecular Formula | C2H4Cl6Si2 |

| Molecular Weight | 296.94 g/mol |

| Appearance | Colorless crystal or liquid[6] |

| Melting Point | 27-29 °C[6] |

| Boiling Point | 202 °C[6] |

| Density | 1.483 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.475[6] |

Table 2: Reported Yields for this compound Synthesis

| Synthesis Route | Catalyst | Reported Yield | Reference |

| Hydrosilylation of Vinyltrichlorosilane | - | 97.0% | [5] |

Experimental Protocols

Protocol 1: Hydrosilylation of Vinyltrichlorosilane with Trichlorosilane

Materials:

-

Vinyltrichlorosilane (Cl3SiCH=CH2)

-

Trichlorosilane (HSiCl3)

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[3][4]

-

Anhydrous toluene (solvent)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with vinyltrichlorosilane and anhydrous toluene under an inert atmosphere.

-

A catalytic amount of Karstedt's catalyst (typically in the range of 5-50 ppm of platinum relative to the total formulation weight) is added to the reaction mixture.[3]

-

Trichlorosilane is added dropwise to the stirred solution at a controlled rate to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is heated to reflux (the specific temperature will depend on the solvent and reactants but is generally in the range of 60-120°C) and maintained for several hours until the reaction is complete, as monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8] Infrared spectroscopy can also be utilized to identify characteristic vibrational frequencies.[9]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthesis routes for this compound.

Caption: Hydrosilylation of vinyltrichlorosilane to form this compound.

Caption: Direct reaction of 1,2-dichloroethane with silicon.

References

- 1. scientificspectator.com [scientificspectator.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 2504-64-5 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound(2504-64-5) 1H NMR [m.chemicalbook.com]

- 9. Silane, 1,2-ethanediylbis[trichloro- [webbook.nist.gov]

1,2-Bis(trichlorosilyl)ethane safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data Sheet for 1,2-Bis(trichlorosilyl)ethane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No. 2504-64-5), a versatile silane compound used in various industrial and research applications, including as an intermediate for silicones and as a coupling agent.[1][2]

Chemical and Physical Properties

This compound is a colorless crystal or a white to light yellow powder or solid.[1][2] It is important to note its physical properties for safe handling and storage.

| Property | Value |

| Molecular Formula | C₂H₄Cl₆Si₂[2][3] |

| Molecular Weight | 296.94 g/mol [3] |

| Melting Point | 27-29 °C (lit.)[1] |

| Boiling Point | 202 °C (lit.)[1] |

| Density | 1.483 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.475 (lit.)[1] |

| Flash Point | 65 °C[4] |

| Vapor Pressure | 0.492 mmHg at 25°C[5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[6] It is corrosive and combustible.[7][8] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[6] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[6] |

| Flammable Liquids | 4 | H227: Combustible liquid.[3] |

GHS Pictograms: GHS05 (Corrosion)

Signal Word: Danger[3]

NFPA 704 Rating:

-

Health: 3 (Short exposure could cause serious temporary or moderate residual injury)[3]

-

Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[3]

-

Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE).[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][6]

-

Do not allow contact with water.[6]

Storage:

-

Keep the container tightly closed.[3]

-

Store under an inert atmosphere.[6]

-

Keep away from incompatible materials such as alcohols, amines, and oxidizing agents.[6]

-

Store in a corrosives area.[6]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Consult a physician.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[3][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[6]

-

Specific Hazards: Reacts violently with water.[3] Hazardous decomposition products include carbon oxides, hydrogen chloride gas, and silicon oxides.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel. Do not flush with water. Keep in suitable, closed containers for disposal.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended.

| Protection Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and a face shield. |

| Skin Protection | Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[3][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Exposure to moisture.[3]

-

Incompatible Materials: Alcohols, amines, and oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon oxides, hydrogen chloride gas, silicon oxides.[3]

Toxicological and Ecological Information

-

Toxicity: This substance causes severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation.[6] No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]

-

Ecotoxicity: No data available. Do not let the product enter drains.[3]

-

Persistence and Degradability: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Dispose of the container as unused product.[3]

References

- 1. This compound | 2504-64-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound, 95% | [gelest.com]

- 5. This compound|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,2-Ethanediylbis(trichlorosilane) | CAS#:2504-64-5 | Chemsrc [chemsrc.com]

- 8. spectrumchemical.com [spectrumchemical.com]

The Hydrolysis of 1,2-Bis(trichlorosilyl)ethane: A Deep Dive into its Core Mechanism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the hydrolysis mechanism of 1,2-bis(trichlorosilyl)ethane (BTSE), a critical precursor in the synthesis of advanced organosilicon materials, is presented here for researchers, scientists, and professionals in drug development and materials science. This document outlines the fundamental chemical transformations, influential factors, and experimental considerations for this pivotal reaction.

Introduction to this compound and its Hydrolysis

This compound (Cl₃SiCH₂CH₂SiCl₃) is a bifunctional organosilane that serves as a key building block for bridged polysilsesquioxanes. These materials are noted for their unique structural, thermal, and mechanical properties. The journey from the BTSE monomer to the final polysilsesquioxane network is initiated by a critical hydrolysis step, where the six silicon-chloride (Si-Cl) bonds are replaced by silicon-hydroxyl (Si-OH) groups. This is immediately followed by a series of condensation reactions. The overall transformation can be summarized as follows:

Cl₃SiCH₂CH₂SiCl₃ + 6H₂O → (HO)₃SiCH₂CH₂Si(OH)₃ + 6HCl

This initial hydrolysis is a rapid and highly exothermic process. The resulting intermediate, 1,2-bis(trihydroxysilyl)ethane, is unstable and readily undergoes intermolecular and intramolecular condensation to form a three-dimensional polysilsesquioxane network. The structure and properties of the final material are intimately linked to the conditions under which hydrolysis and condensation occur.

The Core Hydrolysis Mechanism

The hydrolysis of the trichlorosilyl groups in BTSE proceeds through a series of nucleophilic substitution reactions at the silicon centers. While specific kinetic data for BTSE is not extensively documented in publicly available literature, the mechanism can be inferred from the well-studied hydrolysis of other chlorosilanes.

The reaction is initiated by the attack of a water molecule on the silicon atom. This process can be catalyzed by either acid or base. The general mechanism is believed to involve the formation of hypervalent silicon intermediates, which are transient species with five or six bonds to silicon.

The reaction can be generalized in the following steps for each Si-Cl bond:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This can be facilitated by other water molecules acting as proton relays.

-

Formation of a Hypervalent Intermediate: A short-lived pentacoordinate or hexacoordinate silicon intermediate is formed.

-

Leaving Group Departure: A chloride ion departs, and a proton is transferred from the attacking water molecule, often to another water molecule, resulting in the formation of a silanol (Si-OH) group and hydrochloric acid (HCl).

This process is repeated for all six Si-Cl bonds on the BTSE molecule. The reaction rate is influenced by several factors, including the concentration of water, the presence of catalysts, the solvent, and the temperature.

Key Influencing Factors on Hydrolysis

The sol-gel chemistry of BTSE is a delicate interplay between hydrolysis and condensation. The control over these reactions is paramount for tailoring the final material's properties. Key factors include:

-

Water-to-Silane Ratio (R-value): The molar ratio of water to BTSE is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, an excess of water can accelerate both hydrolysis and condensation, potentially leading to uncontrolled precipitation.

-

Catalyst: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl. However, the reaction can be further influenced by the addition of other acid or base catalysts, which can also affect the subsequent condensation rates.

-

Solvent: The choice of solvent is crucial for homogenizing the reactants (BTSE is often insoluble in water) and for controlling the reaction kinetics. Alcohols are commonly used as co-solvents.

-

Temperature: As with most chemical reactions, temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally lead to faster reaction rates.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for the controlled hydrolysis of BTSE are often proprietary or application-specific, a general laboratory procedure can be outlined as follows. This protocol is intended as a guideline and should be adapted and optimized for specific research goals.

Objective: To perform a controlled hydrolysis of this compound in a solvent system.

Materials:

-

This compound (BTSE)

-

Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or a hydrocarbon)

-

Deionized water

-

Nitrogen or Argon gas for inert atmosphere

-

Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer.

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge with a stream of dry nitrogen or argon to remove atmospheric moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution of BTSE: In the reaction flask, dissolve a known amount of BTSE in the anhydrous solvent under stirring. The concentration will depend on the desired final product.

-

Preparation of Hydrolysis Solution: In the dropping funnel, prepare a solution of deionized water in the same solvent. The amount of water should be calculated based on the desired water-to-silane molar ratio.

-

Controlled Addition: Slowly add the water-solvent mixture from the dropping funnel to the stirred BTSE solution. The rate of addition should be controlled to manage the exothermic nature of the reaction. For very reactive systems, the reaction flask may need to be cooled in an ice bath.

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the Si-Cl stretching band and the appearance of Si-OH and Si-O-Si bands. Nuclear magnetic resonance (NMR) spectroscopy (²⁹Si and ¹H) can also be a powerful tool to follow the evolution of different silicon species.

-

Aging and Condensation: After the addition is complete, the solution is typically "aged" for a specific period at a controlled temperature to allow for the condensation reactions to proceed to the desired extent, leading to the formation of the sol.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing the Hydrolysis and Condensation Pathway

The following diagrams illustrate the conceptual workflow of BTSE hydrolysis and the logical progression to the formation of a polysilsesquioxane network.

An In-depth Technical Guide to the Thermal Stability of 1,2-Bis(trichlorosilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,2-Bis(trichlorosilyl)ethane (BTCSE). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted thermal behavior of BTCSE based on the known properties of analogous organosilicon compounds. It also outlines the standard experimental protocols for assessing thermal stability and visualizes potential decomposition pathways.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula Cl₃SiCH₂CH₂SiCl₃. It is a bifunctional molecule featuring two trichlorosilyl groups linked by an ethane bridge. This structure makes it a valuable precursor in the synthesis of silicon-based polymers and as a coupling agent for surface modification. Understanding its thermal stability is crucial for its application in high-temperature processes and for ensuring safe handling and storage.

Predicted Thermal Stability and Decomposition

Key Predicted Characteristics:

-

Decomposition Onset: The thermal decomposition of BTCSE is anticipated to begin at elevated temperatures, likely in the range of 300-500°C, which is characteristic of many organosilicon compounds.

-

Decomposition Mechanism: The decomposition is expected to proceed via radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule. The Si-C and C-C bonds are the most likely candidates for initial cleavage.

-

Decomposition Products: The pyrolysis of BTCSE is likely to yield a complex mixture of products, including volatile chlorosilanes (e.g., SiCl₄, HSiCl₃), chlorinated hydrocarbons (e.g., vinyl chloride, ethylene), and solid residues of silicon carbide or silicon carbonitride (if in an inert or nitrogen atmosphere, respectively).

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathway of this compound.

Quantitative Data Summary

As specific experimental data for the thermal decomposition of this compound is not available in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform thermal analysis to determine key parameters such as the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Experimental Protocols for Thermal Stability Analysis

To ascertain the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following provides a detailed methodology for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which BTCSE begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of BTCSE (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum (obtained from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of BTCSE (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel for higher temperatures). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature that encompasses the expected thermal events.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Boiling Point (T_b): A broad endothermic event.

-

Decomposition: Exothermic or endothermic peaks at higher temperatures that are often associated with mass loss observed in TGA.

-

The following diagram illustrates a generalized workflow for the thermal stability analysis of a chemical compound like this compound.

Caption: Generalized workflow for the thermal stability analysis of a chemical compound.

Conclusion

While specific quantitative data on the thermal stability of this compound is not prevalent in the existing literature, a qualitative understanding of its thermal behavior can be derived from the principles of organosilicon chemistry. It is anticipated that BTCSE will exhibit moderate to high thermal stability, with decomposition occurring at elevated temperatures through radical-mediated pathways. For precise quantitative data, experimental determination using TGA and DSC is essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such an analysis. This information is critical for the safe and effective application of BTCSE in research and industrial processes.

The Pivotal Role of 1,2-Bis(trichlorosilyl)ethane in the Advancement of Silicon Carbide Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 1,2-Bis(trichlorosilyl)ethane (BTSE) as a precursor for the synthesis of silicon carbide (SiC), a material of significant interest for researchers, scientists, and professionals in drug development and advanced materials. This document outlines the synthesis methodologies, key experimental data, and characterization of SiC derived from this promising organosilicon compound.

Introduction to this compound as a Silicon Carbide Precursor

Silicon carbide is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These characteristics make it a critical material for high-power and high-temperature electronic devices. The choice of precursor in the chemical vapor deposition (CVD) process is a critical determinant of the final performance characteristics of SiC. This compound (C₂H₄Cl₆Si₂) is an organosilicon compound that serves as an effective single-source precursor for SiC films. Its molecular structure, featuring a silicon-carbon backbone and reactive Si-Cl bonds, facilitates the deposition of SiC.

This guide explores the synthesis of SiC from BTSE, presenting key data and experimental protocols to facilitate further research and application.

Properties of this compound

A comprehensive understanding of the precursor's properties is essential for its effective application. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.94 g/mol |

| CAS Number | 2504-64-5 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 202-204 °C |

| Melting Point | 34-38 °C |

| Density | 1.483 g/mL at 25 °C |

Synthesis of Silicon Carbide from this compound

The primary method for synthesizing SiC films from BTSE is Chemical Vapor Deposition (CVD). While specific literature on BTSE for crystalline SiC CVD is limited, protocols can be inferred from related organosilicon precursors like 1,1,3,3-tetrachloro-1,3-disilabutane.

Chemical Vapor Deposition (CVD) Experimental Protocol

This protocol outlines a general procedure for the deposition of SiC thin films using a BTSE precursor in a Low-Pressure CVD (LPCVD) system.

1. Substrate Preparation:

-

Begin with clean silicon (Si) wafers of the desired orientation.

-

Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

-

Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.

2. Experimental Setup and Precursor Handling:

-

Utilize a horizontal or vertical hot-wall LPCVD reactor.

-

The BTSE precursor is a liquid at room temperature and should be handled in a glovebox or under an inert atmosphere due to its moisture sensitivity.

-

The precursor is typically delivered to the reactor via a bubbler system with a carrier gas.

3. Deposition Parameters:

-

Carrier Gas: High-purity argon (Ar) or hydrogen (H₂).

-

Precursor Temperature (Bubbler): Maintained at a constant temperature to ensure a stable vapor pressure.

-

Deposition Temperature: A temperature range of 600-1200°C is suggested for the pyrolysis of related chlorinated organosilane precursors to form SiC. For stoichiometric SiC films from a similar precursor, 1200°C has been reported.

-

Pressure: Low pressure, typically in the range of a few Torr.

-

Gas Flow Rates: Carrier gas flow rate and precursor vapor flow rate must be precisely controlled to influence the deposition rate and film properties.

4. Post-Deposition:

-

After deposition, the system is cooled down under an inert gas flow.

-

The SiC-coated substrates are then removed for characterization.

Pyrolysis Mechanism

The thermal decomposition of BTSE is expected to proceed through a multi-stage process. Initially, at moderately elevated temperatures, the elimination of hydrogen chloride (HCl) is anticipated, leading to the formation of cross-linked polymeric intermediates. As the temperature increases further (typically above 500°C), ceramization occurs, resulting in the formation of silicon carbide. The presence of chlorine in the precursor can help to prevent gas-phase nucleation, which can lead to particle contamination in the film.

Characterization of Silicon Carbide Films

A suite of analytical techniques is employed to characterize the synthesized SiC films to determine their structural, chemical, and physical properties.

| Characterization Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface morphology, thickness, and grain size of the SiC film. |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification (e.g., 3C-SiC, 6H-SiC). |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states (Si-C, Si-O, C-C). |

| Raman Spectroscopy | Crystalline quality and polytype identification. |

| Atomic Force Microscopy (AFM) | Surface roughness and topography. |

| Nanoindentation | Hardness and Young's modulus of the film. |

| Four-Point Probe | Electrical resistivity. |

Data Presentation: Comparative Analysis

| Precursor System | Deposition Temperature (°C) | Deposition Rate (µm/hr) | Resulting SiC Phase | Key Film Characteristics |

| This compound (BTSE) (Expected) | 600 - 1200 | To be determined | Likely amorphous at lower temperatures, crystalline (e.g., 3C-SiC) at higher temperatures | Expected to offer good stoichiometric control due to the 1:1 Si:C ratio in the ethylene bridge. |

| Methyltrichlorosilane (MTS) | 1200 - 1400 | 1 - 10 | 3C-SiC | Well-established precursor, can lead to silicon or carbon co-deposition depending on conditions. |

| Silane (SiH₄) + Propane (C₃H₈) | 1250 - 1350 | 1 - 5 | 3C-SiC | Dual-source process, allows for tuning of the Si/C ratio. |

| 1,4-disilabutane (from BTSE) | ~500 | Not reported | Amorphous SiC:H | Low-temperature deposition, suitable for temperature-sensitive substrates. |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been created using Graphviz.

Caption: Synthesis of this compound.

Caption: CVD process for SiC deposition from BTSE.

Caption: Workflow for SiC film characterization.

Conclusion

This compound holds promise as a single-source precursor for the synthesis of silicon carbide films. Its 1:2 silicon-to-carbon ratio in the core structure, combined with the presence of reactive chlorine atoms, suggests the potential for controlled, low-temperature deposition of high-quality SiC. While further research is needed to establish detailed experimental parameters and to fully characterize the resulting films, this technical guide provides a foundational understanding and a starting point for researchers and scientists in the field. The exploration of BTSE and related organosilicon precursors will undoubtedly contribute to the advancement of silicon carbide materials for a wide range of applications.

Methodological & Application

Application Notes and Protocols for 1,2-Bis(trichlorosilyl)ethane Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional organosilane used to form dense, cross-linked self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces, such as silicon wafers, glass, and various metal oxides. The two trichlorosilyl headgroups allow for strong covalent attachment to the substrate and extensive cross-linking between adjacent molecules, resulting in highly stable and robust organic thin films. These functionalized surfaces serve as versatile platforms for a range of applications, including the development of biosensors, anti-corrosion coatings, and as foundational layers for the immobilization of biomolecules in drug discovery and development.

This document provides detailed protocols for the surface functionalization of substrates with BTCSE using both vapor and solution phase deposition methods. It also includes information on the characterization of the resulting SAMs.

Data Presentation

While specific quantitative data for this compound (BTCSE) functionalized surfaces is not extensively available in the reviewed literature, the following table provides representative values for similar self-assembled monolayers (SAMs) on silicon substrates to offer a comparative reference.

| Parameter | Vapor Phase Deposition (Representative) | Solution Phase Deposition (Representative) | Characterization Technique |

| Water Contact Angle | 90° - 110° | 85° - 105° | Contact Angle Goniometry |

| Layer Thickness | 1.0 - 2.0 nm | 0.8 - 1.8 nm | Ellipsometry |

| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | Atomic Force Microscopy (AFM) |

Note: The values presented are typical for well-formed monolayers of bifunctional or alkyltrichlorosilanes and may vary depending on the specific substrate, deposition conditions, and measurement parameters.

Experimental Protocols

Materials and Reagents

-

This compound (BTCSE), 95% or higher purity

-

Substrates (e.g., silicon wafers, glass slides)

-

Anhydrous toluene, HPLC grade or higher

-

Sulfuric acid (H₂SO₄), concentrated

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol, absolute

-

Nitrogen gas, high purity

Substrate Preparation (Cleaning and Hydroxylation)

Proper substrate preparation is critical for the formation of a high-quality, dense BTCSE monolayer. The following protocol describes the use of a piranha solution for cleaning and hydroxylating silicon-based substrates.

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle it with extreme caution inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.

-

Piranha Solution Preparation: In a clean glass beaker, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

-

Substrate Cleaning: Immerse the substrates in the freshly prepared piranha solution for 30-60 minutes.

-

Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Final Drying: Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water before proceeding to functionalization.

BTCSE Functionalization: Vapor Phase Deposition

Vapor phase deposition is a preferred method for creating highly uniform and ordered monolayers, as it minimizes the risk of precursor polymerization in solution.

-

Setup: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor. In a small, open glass vial, place 50-100 µL of BTCSE. Position the vial inside the desiccator, ensuring it does not come into direct contact with the substrates.

-

Deposition: Evacuate the desiccator to a pressure of approximately 100-200 mTorr. Allow the deposition to proceed for 2-4 hours at room temperature. For more reactive surfaces or to accelerate the process, the deposition can be carried out at a moderately elevated temperature (e.g., 60-80°C), though this requires a vacuum oven or a heated CVD chamber.

-

Post-Deposition Rinsing: After the deposition period, vent the chamber with dry nitrogen gas. Remove the coated substrates and sonicate them in anhydrous toluene for 5-10 minutes to remove any physisorbed BTCSE molecules.

-

Final Drying and Curing: Dry the substrates under a stream of nitrogen gas. To enhance the cross-linking and stability of the monolayer, cure the substrates in an oven at 110-120°C for 30-60 minutes.

BTCSE Functionalization: Solution Phase Deposition

Solution phase deposition offers a more accessible method that does not require specialized vacuum equipment.

-

Solution Preparation: In a glovebox or under an inert atmosphere of nitrogen, prepare a 1-5 mM solution of BTCSE in anhydrous toluene. The use of an inert atmosphere is crucial to prevent premature hydrolysis and polymerization of the BTCSE in the presence of atmospheric moisture.

-

Deposition: Immerse the cleaned and dried substrates in the BTCSE solution. Seal the container to prevent solvent evaporation and exposure to moisture. Allow the self-assembly process to proceed for 2-12 hours at room temperature.

-

Post-Deposition Rinsing: Remove the substrates from the solution and rinse them sequentially with fresh anhydrous toluene and then absolute ethanol to remove any unbound BTCSE.

-

Final Drying and Curing: Dry the substrates under a stream of nitrogen gas. Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking within the monolayer.

Characterization of Functionalized Surfaces

The quality of the BTCSE monolayer can be assessed using a variety of surface-sensitive analytical techniques:

-

Contact Angle Goniometry: This technique measures the wettability of the surface. A successful BTCSE functionalization will result in a more hydrophobic surface compared to the clean, hydroxylated substrate.

-

Ellipsometry: A non-destructive optical technique used to measure the thickness of the organic monolayer. A uniform thickness of 1-2 nm is indicative of a well-formed SAM.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states at the surface, confirming the presence of silicon, carbon, and oxygen from the BTCSE monolayer.

-

Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure its roughness. A high-quality SAM will exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for BTCSE surface functionalization.

Caption: Reaction pathway for BTCSE surface functionalization.

Application Notes and Protocols for 1,2-Bis(trichlorosilyl)ethane (BTCSE) as an Adhesion Promoter

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as an adhesion promoter. This document details the mechanism of action, experimental protocols for surface preparation and application, and summarizes available quantitative data to guide researchers in effectively utilizing BTCSE to enhance interfacial bonding between various substrates.

Introduction

This compound (BTCSE) is a bifunctional organosilane coupling agent used to improve adhesion between organic polymers and inorganic substrates.[1][2] Its molecular structure, featuring a short ethane bridge connecting two trichlorosilyl groups, allows it to form robust chemical bonds at the interface of dissimilar materials. This property makes it a valuable tool in the fabrication of coatings, adhesives, sealants, and in the semiconductor industry.[3][4] BTCSE is particularly effective in creating a durable link between materials by modifying the surface chemistry of the substrate.

Mechanism of Adhesion Promotion

The adhesion promotion mechanism of BTCSE follows the general principles of silane coupling agents. The process can be broken down into three key steps:

-

Hydrolysis: The trichlorosilyl (-SiCl₃) groups of BTCSE are highly reactive towards water. In the presence of moisture, these groups hydrolyze to form reactive silanol groups (-Si(OH)₃) and hydrochloric acid (HCl) as a byproduct. This reaction is rapid and is the initial step in the formation of a siloxane network.

-

Condensation: The newly formed silanol groups are unstable and readily condense with hydroxyl groups (-OH) present on the surface of inorganic substrates such as glass, silicon wafers, and metal oxides. This condensation reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate) at the interface. The silanol groups can also self-condense to form a cross-linked polysiloxane network on the surface.

-

Interfacial Adhesion: The ethylene bridge of the BTCSE molecule can interact with an overlying organic polymer matrix through van der Waals forces and mechanical interlocking, thus completing the adhesive bridge between the inorganic substrate and the organic material.

References

Application Notes and Protocols for Atomic Layer Deposition (ALD) with 1,2-Bis(trichlorosilyl)ethane (BTCSE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This document provides detailed application notes and protocols for the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a precursor in ALD processes. BTCSE (Cl₃SiCH₂CH₂SiCl₃) is a bifunctional organosilicon compound that holds promise for the deposition of silicon-based thin films with unique structural and chemical properties. Its dual trichlorosilyl groups allow for cross-linking and the formation of dense, stable films.

Potential applications for films grown from BTCSE include protective and barrier layers, dielectric films in microelectronics, and surface modification of materials to enhance biocompatibility or control surface chemistry.[1][2]

Precursor Properties: this compound (BTCSE)

A summary of the physical and chemical properties of BTCSE is provided in the table below. This information is crucial for designing the ALD process, particularly for determining the appropriate precursor delivery method and deposition temperature.

| Property | Value |

| Chemical Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.94 g/mol [3][4] |

| Appearance | Colorless to light yellow solid or liquid |

| Melting Point | 27-29 °C[4] |

| Boiling Point | 202 °C[2][3][4] |

| Density | 1.483 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.475[2][4] |

Hypothetical ALD Process Parameters for SiO₂ Deposition

| Parameter | Thermal ALD with H₂O | Plasma-Enhanced ALD (PEALD) with O₂ Plasma |

| Substrate Temperature | 150 - 300 °C | 50 - 200 °C |

| BTCSE Pulse Time | 0.5 - 2.0 s | 0.2 - 1.0 s |

| Purge Time | 5 - 20 s | 5 - 15 s |

| Co-reactant Pulse Time | 0.5 - 2.0 s (H₂O) | 1 - 5 s (O₂ plasma) |

| Purge Time | 5 - 20 s | 5 - 15 s |

| Hypothetical GPC | 0.8 - 1.5 Å/cycle | 1.0 - 2.0 Å/cycle |

| Resulting Film | Silicon Dioxide (SiO₂) | Silicon Dioxide (SiO₂) |

Experimental Protocols

Protocol 1: Thermal ALD of Silicon Dioxide using BTCSE and Water

This protocol describes a general procedure for depositing SiO₂ thin films using BTCSE and water in a thermal ALD process.

1. Substrate Preparation:

- Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).

- Ensure the substrate is free of organic and particulate contamination.

- Pre-heat the substrate in the ALD reactor to the desired deposition temperature (e.g., 200 °C) under vacuum or inert gas flow.

2. Precursor Handling and Delivery:

- Gently heat the BTCSE precursor vessel to a temperature above its melting point (e.g., 35-40 °C) to ensure a stable vapor pressure.

- Maintain the precursor delivery lines at a temperature higher than the precursor vessel to prevent condensation.

- Use an inert carrier gas (e.g., N₂, Ar) to transport the BTCSE vapor into the reactor.

3. ALD Cycle:

- Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor for a predetermined time (e.g., 1.0 s). The BTCSE molecules will react with the hydroxyl (-OH) groups on the substrate surface.

- Step 2 (Purge): Purge the reactor with an inert gas (e.g., N₂, Ar) for a sufficient time (e.g., 10 s) to remove any unreacted BTCSE and byproducts from the gas phase.

- Step 3 (Water Pulse): Introduce water vapor into the reactor for a set duration (e.g., 1.0 s). The water molecules will react with the surface-bound BTCSE, leading to the formation of Si-O-Si bonds and regenerating the -OH surface termination.

- Step 4 (Purge): Purge the reactor again with the inert gas (e.g., 10 s) to remove unreacted water and reaction byproducts.

4. Film Deposition:

- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC).

5. Post-Deposition:

- Cool down the reactor under an inert atmosphere.

- Remove the coated substrate for characterization.

Protocol 2: Plasma-Enhanced ALD (PEALD) of Silicon Dioxide using BTCSE and Oxygen Plasma

This protocol outlines a general procedure for depositing SiO₂ thin films at lower temperatures using a plasma-enhanced ALD process.

1. Substrate Preparation:

- Follow the same substrate preparation steps as in Protocol 1.

- Pre-heat the substrate to a lower deposition temperature (e.g., 100 °C).

2. Precursor Handling and Delivery:

- Follow the same precursor handling and delivery steps as in Protocol 1.

3. PEALD Cycle:

- Step 1 (BTCSE Pulse): Introduce BTCSE vapor into the reactor (e.g., 0.5 s).

- Step 2 (Purge): Purge the reactor with an inert gas (e.g., 8 s).

- Step 3 (Oxygen Plasma): Introduce oxygen gas and ignite a plasma for a specific duration (e.g., 3 s). The reactive oxygen species will react with the adsorbed BTCSE to form SiO₂.

- Step 4 (Purge): Purge the reactor with the inert gas (e.g., 8 s).

4. Film Deposition:

- Repeat the PEALD cycle until the desired film thickness is reached.

5. Post-Deposition:

- Cool down the reactor and remove the sample for characterization.

Visualizations

Caption: General workflow of a single Atomic Layer Deposition cycle.

Caption: Hypothetical reaction pathway for BTCSE ALD with water.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silicon-Containing Films Using 1,2-Bis(trichlorosilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(trichlorosilyl)ethane (BTCSE) as a precursor for the chemical vapor deposition (CVD) of various silicon-containing films. The information is tailored for professionals in research, scientific, and drug development fields, focusing on the potential applications of these films in areas such as biomedical devices, drug delivery platforms, and biosensors.

Introduction to this compound as a CVD Precursor

This compound (BTCSE), with the chemical formula Cl₃SiCH₂CH₂SiCl₃, is a promising precursor for the deposition of high-purity silicon-containing films. Its molecular structure, containing a stable Si-C backbone and reactive Si-Cl bonds, makes it suitable for producing films such as silicon carbide (SiC), silicon nitride (SiNₓ), and silicon dioxide (SiO₂). BTCSE is a solid at room temperature with a melting point of 27-29°C and a boiling point of 202°C, which allows for convenient handling and delivery in CVD systems.

The primary advantages of using BTCSE include:

-

High Purity Films: The absence of direct Si-H bonds can reduce hydrogen incorporation in the deposited films.

-

Conformal Coatings: Its characteristics are amenable to processes like Atomic Layer Deposition (ALD), a subtype of CVD, which allows for highly conformal coatings on complex topographies.[1]

-

Versatility: BTCSE can be used to deposit a variety of silicon-containing films by reacting it with different co-reactants.

Applications in Research and Drug Development

While direct applications in drug development are still an emerging area of research, the unique properties of silicon-containing films deposited from BTCSE offer significant potential:

-

Biocompatible Coatings for Implants: Silicon carbide, in particular, is known for its excellent biocompatibility, chemical inertness, and durability.[2][3] Coatings of SiC on metallic or polymeric implants can enhance their biocompatibility, reduce ion leaching, and improve wear resistance. This is critical for long-term implantable devices used for drug delivery or monitoring.

-

Encapsulation of Sensitive Biologics: The dense and pinhole-free nature of films deposited by methods like ALD using BTCSE can provide an excellent barrier against moisture and other degrading agents.[1] This makes them suitable for encapsulating sensitive drugs, proteins, or biosensors.

-